

spectroscopic comparison of 6-(hydroxymethyl)nicotinonitrile with related nicotinonitrile derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-(Hydroxymethyl)nicotinonitrile*

Cat. No.: B580622

[Get Quote](#)

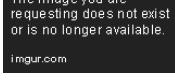
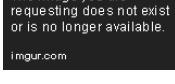
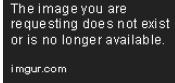
A Comparative Spectroscopic Analysis of 6-(hydroxymethyl)nicotinonitrile and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Key Nicotinonitrile Compounds.

This guide provides a comprehensive spectroscopic comparison of **6-(hydroxymethyl)nicotinonitrile** with key related nicotinonitrile derivatives: the parent compound nicotinonitrile, 2-chloronicotinonitrile, and 6-methylnicotinonitrile. This objective analysis, supported by experimental and predicted data, is designed to serve as a valuable resource for researchers in medicinal chemistry and drug development for the identification, characterization, and quality control of these important chemical entities.

Executive Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data points for **6-(hydroxymethyl)nicotinonitrile** and its selected derivatives. This data facilitates a quick comparison of their characteristic spectral features.

Compound	Structure	^1H NMR (δ , ppm) in DMSO-d ₆	^{13}C NMR (δ , ppm) in DMSO-d ₆	Key IR Bands (cm ⁻¹)	Mass Spec (m/z)
6-(hydroxymethyl)nicotinonitrile		8.85 (s, 1H), 8.15 (d, 1H), 7.60 (d, 1H), 5.50 (t, 1H, -OH), 4.65 (d, 2H, -CH ₂) (Predicted)	162.5, 152.0, 138.0, 120.0, 118.0, 110.0, 62.0 (Predicted)	~3350 (O-H), ~3050 (Ar C-H), ~2225 (C≡N), ~1050 (C-O) (Predicted)	[M+H] ⁺ : 135.05
Nicotinonitrile		9.03 (s, 1H), 8.85 (d, 1H), 8.15 (d, 1H), 7.65 (dd, 1H) [1]	153.1, 152.8, 136.5, 124.5, 117.0, 109.8[2]	~3060 (Ar C-H), ~2230 (C≡N), ~1580, 1470, 1420 (Ring)	[M] ⁺ : 104.03[3]
2-Chloronicotinonitrile		8.70 (dd, 1H), 8.35 (dd, 1H), 7.70 (dd, 1H) [4]	152.5, 149.0, 141.0, 122.0, 115.0, 110.0[4]	~3080 (Ar C-H), ~2230 (C≡N), ~1570, 1450, 1380 (Ring)	[M] ⁺ : 138.00
6-Methylnicotinonitrile		8.80 (s, 1H), 7.95 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H, -CH ₃) (Predicted)	160.0, 152.0, 137.5, 120.0, 118.0, 110.0, 24.0 (Predicted)	~3050 (Ar C-H), ~2950 (Aliph. C-H), ~2225 (C≡N)	[M+H] ⁺ : 119.06

Detailed Spectroscopic Comparison

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectra of these nicotinonitrile derivatives are primarily characterized by signals in the aromatic region (7.0-9.5 ppm). The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the ring protons.

- **6-(hydroxymethyl)nicotinonitrile:** The hydroxymethyl group at the 6-position is expected to cause a slight upfield shift of the adjacent ring proton compared to unsubstituted nicotinonitrile. The benzylic protons of the -CH₂OH group would appear as a doublet around 4.65 ppm, coupled to the hydroxyl proton, which itself would be a triplet around 5.50 ppm.
- Nicotinonitrile: As the parent compound, it shows the characteristic pattern for a 3-substituted pyridine, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom.[1]
- 2-Chloronicotinonitrile: The strongly electron-withdrawing chlorine atom at the 2-position causes a general downfield shift for all ring protons compared to nicotinonitrile.[4]
- 6-Methylnicotinonitrile: The electron-donating methyl group at the 6-position is predicted to cause a noticeable upfield shift for the ring protons, particularly the one at the 5-position. The methyl group itself will present as a sharp singlet around 2.60 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shift of the nitrile carbon is a key diagnostic peak.

- **6-(hydroxymethyl)nicotinonitrile:** The carbon of the hydroxymethyl group is expected around 62.0 ppm. The nitrile carbon should appear in the typical range of 118.0 ppm.
- Nicotinonitrile: The spectrum shows six distinct signals for the six carbon atoms, with the nitrile carbon appearing around 117.0 ppm and the carbon at position 3 (attached to the nitrile) being significantly upfield shifted.[2]
- 2-Chloronicotinonitrile: The carbon atom attached to the chlorine (C2) is significantly deshielded and appears further downfield.[4] The other ring carbons also experience shifts due to the inductive effect of the chlorine.
- 6-Methylnicotinonitrile: The methyl carbon will give a signal in the aliphatic region, predicted to be around 24.0 ppm. The presence of the methyl group will also influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectra of these compounds is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2230 cm^{-1} region.

- **6-(hydroxymethyl)nicotinonitrile:** In addition to the nitrile peak, a broad O-H stretching band is expected around 3350 cm^{-1} , and a C-O stretching band around 1050 cm^{-1} .
- Nicotinonitrile: The spectrum is dominated by the strong C≡N stretch and aromatic C-H and C=C/C=N ring stretching vibrations.[3]
- 2-Chloronicotinonitrile: The spectrum is very similar to nicotinonitrile, with the addition of a C-Cl stretching vibration, which typically appears in the fingerprint region and can be difficult to assign definitively.
- 6-Methylnicotinonitrile: The spectrum will show additional C-H stretching and bending vibrations from the methyl group in the regions of 2950-2850 cm^{-1} and 1450-1375 cm^{-1} , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the molecules.

- **6-(hydroxymethyl)nicotinonitrile:** The protonated molecular ion $[\text{M}+\text{H}]^+$ is expected at m/z 135. A significant fragment would likely be the loss of the hydroxymethyl group or water.
- Nicotinonitrile: The molecular ion peak is observed at m/z 104.[3] Common fragmentation involves the loss of HCN.
- 2-Chloronicotinonitrile: The molecular ion peak will show a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio) due to the presence of chlorine.
- 6-Methylnicotinonitrile: The protonated molecular ion $[\text{M}+\text{H}]^+$ is expected at m/z 119. Fragmentation may involve the loss of a hydrogen radical to form a stable pyridyl methyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]
- Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[6]
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to the TMS signal.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The spectrometer software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

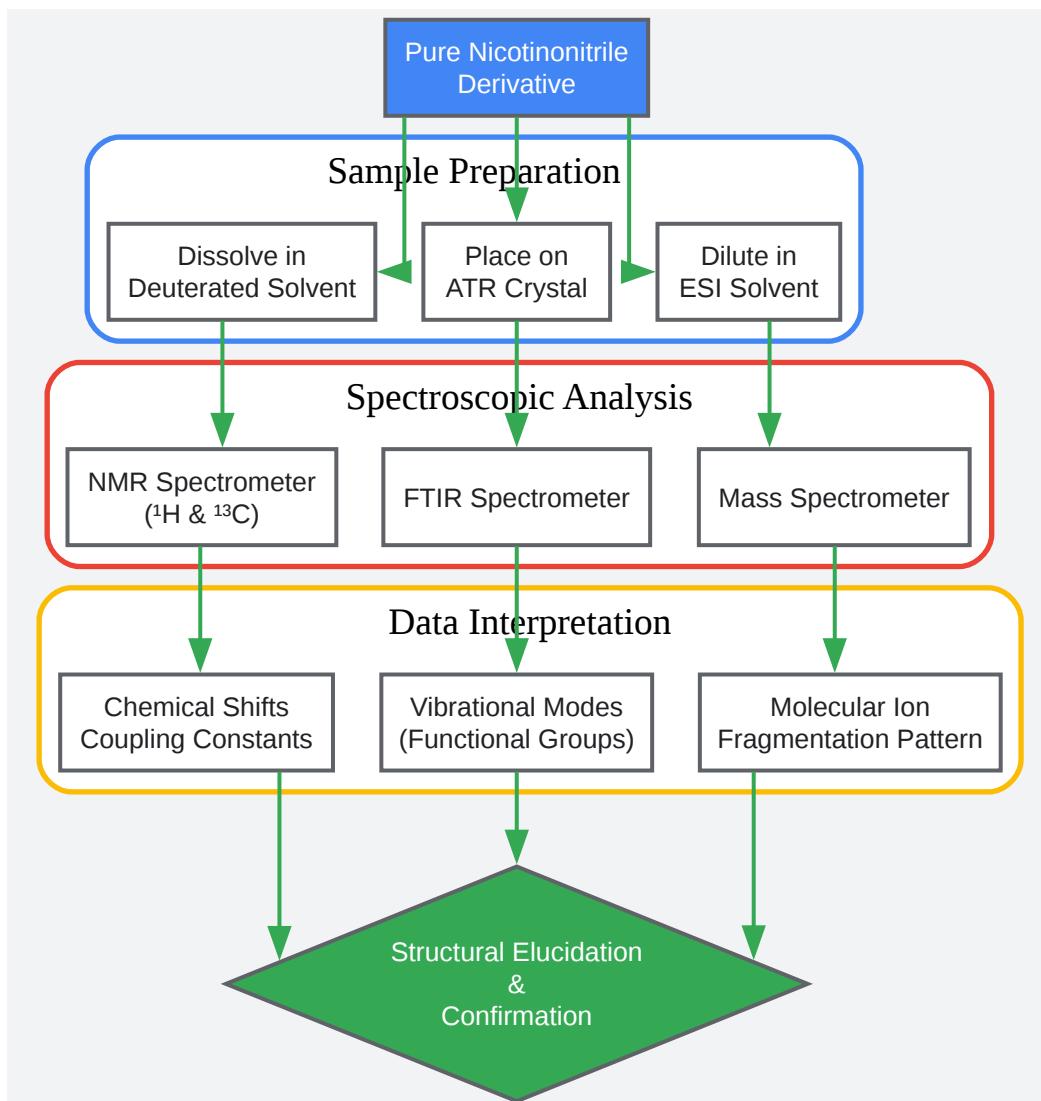
Mass Spectrometry (MS)

- Sample Preparation (ESI): Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent compatible with Electrospray Ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7]
- Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-300 amu).[7]

- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure and confirm the molecular weight.

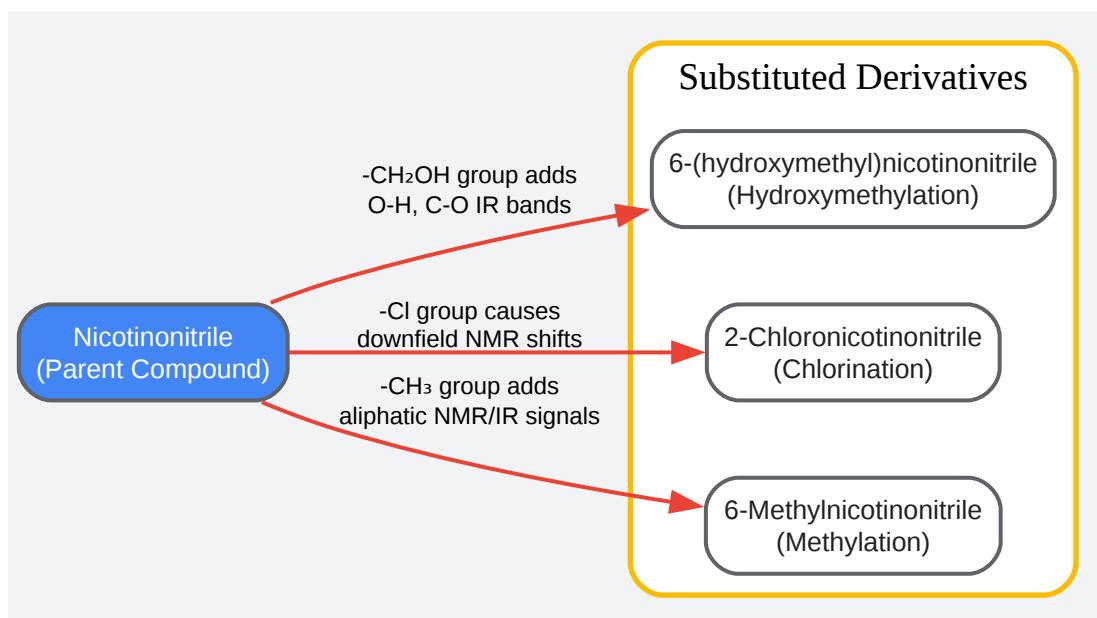
Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of nicotinonitrile derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyanopyridine(100-54-9) ¹³C NMR [m.chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. 3222-48-8 Cas No. | 6-Methylnicotinonitrile | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. 6602-54-6|2-Chloronicotinonitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [spectroscopic comparison of 6-(hydroxymethyl)nicotinonitrile with related nicotinonitrile derivatives]. BenchChem, [2025].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b580622#spectroscopic-comparison-of-6-hydroxymethyl-nicotinonitrile-with-related-nicotinonitrile-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com